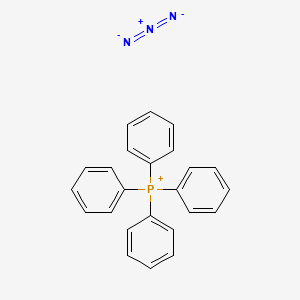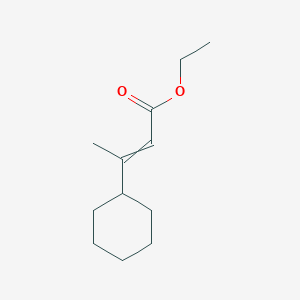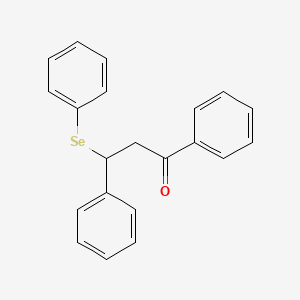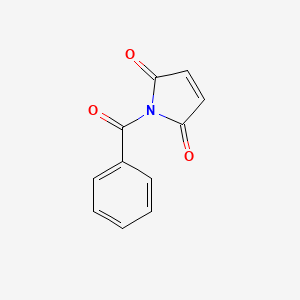
Tetraphenylphosphanium azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphenylphosphanium azide is a chemical compound that features a tetraphenylphosphanium cation and an azide anion. This compound is known for its unique properties and applications in various fields of scientific research. The tetraphenylphosphanium cation is a large, lipophilic molecule, while the azide anion is a highly reactive species known for its nucleophilic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraphenylphosphanium azide can be synthesized through a reaction between tetraphenylphosphanium chloride and sodium azide. The reaction typically occurs in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive azide anion.
Análisis De Reacciones Químicas
Types of Reactions: Tetraphenylphosphanium azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide anion can participate in nucleophilic substitution reactions, replacing halide ions in organic compounds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products:
Substitution Reactions: Alkyl azides.
Reduction Reactions: Primary amines.
Cycloaddition Reactions: Triazoles.
Aplicaciones Científicas De Investigación
Tetraphenylphosphanium azide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nitrogen-containing compounds, including triazoles and amines.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of tetraphenylphosphanium azide primarily involves the reactivity of the azide anion. The azide anion is a strong nucleophile that can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas in the process. In cycloaddition reactions, the azide group forms a triazole ring with an alkyne, facilitated by a copper(I) catalyst.
Comparación Con Compuestos Similares
Sodium Azide: Commonly used in nucleophilic substitution reactions.
Benzyl Azide: Used in organic synthesis and bioconjugation.
Azidomethylphosphonium Compounds: Similar reactivity with different cationic structures.
Propiedades
Número CAS |
79180-81-7 |
|---|---|
Fórmula molecular |
C24H20N3P |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
tetraphenylphosphanium;azide |
InChI |
InChI=1S/C24H20P.N3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-2/h1-20H;/q+1;-1 |
Clave InChI |
ITOYNCDYUKLCET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[N-]=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14442887.png)


![N-(2'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14442898.png)



![N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14442924.png)






